1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylamino group, and a piperidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with a piperidine derivative.
Protection with Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Electrophiles such as halogens, nitrating agents
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The phenylamino group can interact with various molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-(methylamino)piperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-(benzylamino)piperidine-4-carboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is unique due to the presence of the phenylamino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry, offering opportunities for the development of novel compounds with diverse biological activities.
Properties
IUPAC Name |
4-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-9-17(10-12-19,14(20)21)18-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDYHDDZLRURKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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